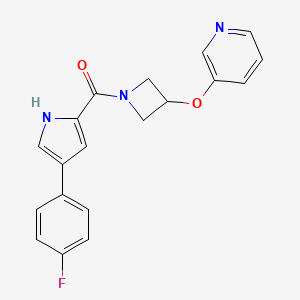

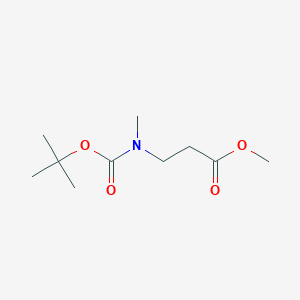

N-(3-(2-phenylmorpholino)propyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide” was achieved using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the molecular structure of “N,N′-bis((thiophene-2-carboxamide)propyl)piperazine” has been investigated using FT-IR, 1H NMR, and 13C NMR spectroscopic methods .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For instance, the synthesis of “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide” involved three successive direct lithiations and a bromination reaction starting from thiophene .Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

The synthesis and structural characterization of thiophene-2-carboxamide derivatives are critical in the development of new compounds with potential applications in various fields. For instance, the study on the synthesis, X-ray structure, antimicrobial activity, DFT, and molecular docking of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide highlights the importance of these compounds in the development of new antibacterial agents. The research demonstrates the compound's effective antibacterial activity and its potential in lung cancer protein binding, providing a foundation for further exploration in medicinal chemistry (Cakmak et al., 2022).

Biological Activity and Drug Development

Thiophene-2-carboxamide derivatives have been explored for their potential in drug development, particularly in anticancer and antimicrobial applications. For example, a novel series of thiophene-2-carboxamide derivatives have shown promising inhibitory activity against various cancer cell lines, suggesting their utility in developing new anticancer agents. The study provides a comprehensive analysis of these compounds' synthesis, structural confirmation, and in vitro cytotoxic activity, offering valuable insights into their potential therapeutic applications (Gulipalli et al., 2019).

Advanced Materials and Chemical Properties

The unique chemical properties of thiophene-2-carboxamide derivatives also make them candidates for advanced material development. Research into the synthesis of self-organizing mesogenic materials containing a sulfur-based five-membered heterocyclic core, such as thiophene, highlights the potential of these compounds in creating materials with novel physical properties. This research opens up new avenues for utilizing thiophene-2-carboxamide derivatives in material science and engineering (Seed, 2007).

Propiedades

IUPAC Name |

N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c21-18(17-8-4-13-23-17)19-9-5-10-20-11-12-22-16(14-20)15-6-2-1-3-7-15/h1-4,6-8,13,16H,5,9-12,14H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDUSDXRLKSALW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNC(=O)C2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(Acetylamino)[4-(dimethylamino)phenyl]methyl}acetamide](/img/structure/B2412463.png)

![N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2412468.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2412470.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2412471.png)

![6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2412472.png)

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2412473.png)

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2412475.png)

![1-(2,4-difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2412477.png)